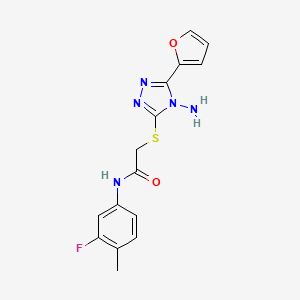
DL-N,N(sup 2)-Dibenzylasparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-N,N(sup 2)-Dibenzylasparagine is a synthetic compound derived from asparagine, an amino acid This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the asparagine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-N,N(sup 2)-Dibenzylasparagine typically involves the protection of the amino groups of asparagine followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete benzylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DL-N,N(sup 2)-Dibenzylasparagine can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyl groups, reverting to asparagine.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Asparagine.
Substitution: Various substituted asparagine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-N,N(sup 2)-Dibenzylasparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of DL-N,N(sup 2)-Dibenzylasparagine involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylasparagine: Contains a single benzyl group.
N,N-Dibenzylglycine: Similar structure but derived from glycine instead of asparagine.
N-Benzylglutamine: Contains a benzyl group attached to glutamine.
Uniqueness
DL-N,N(sup 2)-Dibenzylasparagine is unique due to the presence of two benzyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. This dual benzylation can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
25800-55-9 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2,4-bis(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H20N2O3/c21-17(20-13-15-9-5-2-6-10-15)11-16(18(22)23)19-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
UTEIYYMJOOFGCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
